6-Alkynyl-fucose is a synthetic analog of the naturally occurring sugar fucose, characterized by the addition of an alkyne group at the C6 position. This compound serves as a bioorthogonal tool for studying O-fucosylation, a critical post-translational modification in glycoproteins. The incorporation of 6-alkynyl-fucose into proteins allows researchers to track and analyze glycosylation processes without interfering with natural biological functions. This compound is particularly useful in the context of epidermal growth factor-like repeats and thrombospondin type-1 repeats, which are known to undergo O-fucosylation by specific fucosyltransferases (Pofut1 and Pofut2) .
6-Alkynyl-fucose can be synthesized through various chemical methods, which involve modifying the structure of fucose to introduce the alkyne functionality. It is commercially available from suppliers such as Peptide Institute, Inc., which provides it for research purposes, particularly in glycan imaging and fucosylation studies .
6-Alkynyl-fucose belongs to the class of carbohydrate derivatives and is categorized as a fucose analog. Its unique structure enables it to participate in bioorthogonal reactions, making it a valuable tool in glycobiology and biochemistry.
The synthesis of 6-alkynyl-fucose typically involves multi-step organic reactions that introduce the alkyne group while preserving the integrity of the fucose backbone. One common method utilizes a series of protecting group strategies to selectively modify specific hydroxyl groups on the fucose molecule before introducing the alkyne functionality.
The synthesis may start from L-fucose, followed by protection of hydroxyl groups using acetyl or other protecting groups. The introduction of the alkyne can be achieved through methods such as Sonogashira coupling or other cross-coupling reactions, followed by deprotection steps to yield the final product. Detailed procedures for these reactions can vary significantly based on specific laboratory protocols .
The molecular structure of 6-alkynyl-fucose consists of a fucose backbone with an alkyne group attached at the C6 position. The molecular formula is , with a molecular weight of approximately 342.30 g/mol.
The structure can be represented as follows:
This structural modification allows for its unique reactivity in bioorthogonal labeling reactions.
6-Alkynyl-fucose participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click" chemistry. This reaction facilitates the covalent attachment of azide-containing probes (such as biotin) to proteins that have incorporated 6-alkynyl-fucose.
In practical applications, cells are treated with 6-alkynyl-fucose, allowing it to be incorporated into glycoproteins through normal metabolic pathways. Following this incorporation, azido-biotin can be added, and upon reaction with Cu(I), a stable biotin tag is formed on the modified proteins. This process enables researchers to isolate and detect O-fucosylated proteins efficiently using techniques such as mass spectrometry .
The mechanism by which 6-alkynyl-fucose operates involves its uptake into cells via the fucose salvage pathway. Once inside, it is recognized by fucosyltransferases that normally act on L-fucose. These enzymes facilitate the transfer of 6-alkynyl-fucose onto target proteins at specific consensus sequences.
Studies have shown that 6-alkynyl-fucose does not hinder further elongation of O-fucosylated glycans, allowing for normal glycan processing while enabling tracking through bioorthogonal labeling methods .
Relevant analyses confirm that 6-alkynyl-fucose maintains stability under standard laboratory conditions while providing robust performance in biochemical assays .
6-Alkynyl-fucose has several significant applications in scientific research:
6-Alkynyl-fucose (6-Alk-Fuc) is a synthetic monosaccharide analog derived from L-fucose, wherein the C6 methyl group is replaced by an alkynyl moiety (–C≡CH). This structural modification preserves the core stereochemistry of natural fucose while introducing a bioorthogonal handle. The compound exists in two primary forms: the free sugar [(3S,4R,5S,6S)-6-ethynyltetrahydro-2H-pyran-2,3,4,5-tetraol, MW 174.15 g/mol] and the peracetylated prodrug form (1,2,3,4-tetra-O-acetyl-6-alkynyl-fucose, MW 342.30 g/mol) [1] [3] [8]. The peracetylated version enhances cellular uptake by passive diffusion, after which intracellular esterases cleave the acetyl groups to release the bioactive form [9].
Key chemical properties include:
Table 1: Structural Characteristics of 6-Alkynyl-Fucose Forms
Form | Molecular Formula | Molecular Weight | CAS Number | Key Modifications |
---|---|---|---|---|
Free sugar | C₇H₁₀O₅ | 174.15 g/mol | 1193251-61-4 | C6 alkynyl group |
Peracetylated | C₁₅H₁₈O₉ | 342.30 g/mol | 935658-91-6 | Acetyl groups at C1, C2, C3, C4 |
The development of 6-alkynyl-fucose emerged from efforts to overcome limitations of early azide-containing fucose analogs, which exhibited cellular toxicity and poor metabolic incorporation [2] [4]. In 2012, foundational studies demonstrated that 6-Alk-Fuc could serve as a bioorthogonal reporter for tracking fucosylation in living systems without disrupting endogenous biochemical pathways [2] [4]. The peracetylated ester derivative was subsequently engineered to improve membrane permeability, enabling efficient metabolic labeling in diverse mammalian cell lines [9].
A pivotal 2013 study established its utility for specifically labeling O-fucosylated proteins via POFUT1 and POFUT2 enzymes, confirming its bioorthogonality through mass spectrometry analysis of labeled epidermal growth factor (EGF) repeats and thrombospondin type-1 repeats (TSRs) [2] [4]. This positioned 6-Alk-Fuc as a transformative tool for glycobiology, overcoming previous barriers in detecting dynamic fucosylation events.
Table 2: Key Milestones in 6-Alkynyl-Fucose Development
Year | Advancement | Significance |
---|---|---|
2012 | Proof of bioorthogonal labeling | Demonstrated CuAAC compatibility in mammalian cells |
2013 | Validation for O-fucosylation | Confirmed specific incorporation into EGF repeats/TSRs via POFUTs [2] |
2017 | Discovery of enzymatic inhibition | Revealed dual functionality as GDP-fucose synthetase (FX/TSTA3) inhibitor [3] [5] |
2020 | Structural efficiency studies | Quantified differential incorporation compared to other analogs [9] |
6-Alkynyl-fucose revolutionized the study of protein O-fucosylation – a critical post-translational modification (PTM) regulating Notch signaling, thrombospondin function, and ADAMTS protease activity [2] [4]. Unlike genetic or antibody-based methods, 6-Alk-Fuc enables:
Its significance extends to disease research, particularly cancer and developmental disorders. For example, 6-Alk-Fuc labeling revealed aberrant O-fucosylation in hepatocellular carcinoma and identified POFUT1 amplification as a driver of Notch hyperactivation in tumors [9]. Additionally, it facilitated the discovery that Peters-plus syndrome mutations disrupt O-fucose elongation on TSRs [4].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6